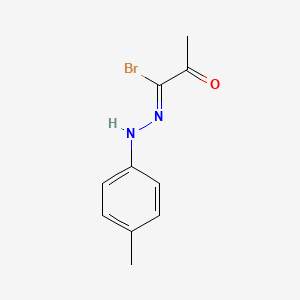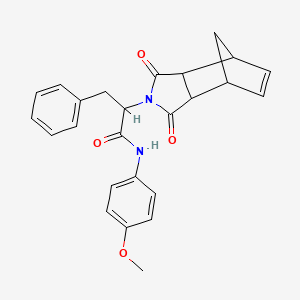![molecular formula C23H22N2O5S B11411960 3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411960.png)
3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves multiple steps. One common method includes the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, chloroacetic acid, and other nucleophilic agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetic acid can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives .
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications. It is used in medicinal chemistry for the development of new drugs with potential antibacterial, antifungal, and antitumor activities . Additionally, it is studied for its potential use in the treatment of various diseases, including cancer and infectious diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response . By inhibiting these targets, the compound can exert its antitumor and anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile include other thiazole derivatives such as 2,4-disubstituted thiazoles . These compounds share similar biological activities but differ in their specific structures and substituents, which can affect their potency and selectivity. The unique combination of substituents in this compound makes it particularly interesting for further research and development.
Properties
Molecular Formula |
C23H22N2O5S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-hydroxy-7-(2-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H22N2O5S/c1-28-18-7-5-4-6-15(18)16-11-21(26)25-22(17(16)12-24)31-13-23(25,27)14-8-9-19(29-2)20(10-14)30-3/h4-10,16,27H,11,13H2,1-3H3 |
InChI Key |
CTOHJBDOGHRJDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=CC=C4OC)C#N)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11411879.png)

![1-(3-chlorophenyl)-4-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411886.png)
![1-(2-ethoxyphenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11411893.png)
![4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11411900.png)


![ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11411928.png)



![7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11411956.png)
![3-hydroxy-3-(3-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11411964.png)
![1-(2-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11411966.png)
